Methyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate
Description
Methyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate is a synthetic small molecule characterized by a benzoate ester core linked to a 4-fluorobenzo[d]thiazole moiety via an azetidine-3-carboxamide bridge. This compound integrates three critical structural motifs:
- Benzoate ester: Enhances lipophilicity and membrane permeability.
- 4-Fluorobenzo[d]thiazole: A bioisostere for aromatic heterocycles, often associated with kinase inhibition and antimicrobial activity.
Properties
IUPAC Name |
methyl 4-[[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-26-18(25)11-5-7-13(8-6-11)21-17(24)12-9-23(10-12)19-22-16-14(20)3-2-4-15(16)27-19/h2-8,12H,9-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZLAUIGWTXRPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The fluorobenzene moiety is introduced via electrophilic aromatic substitution reactions, while the azetidine ring is formed through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to enhance the efficiency of the reactions and to facilitate the isolation and purification of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at both ester and amide groups under specific conditions:
Ester hydrolysis proceeds via nucleophilic acyl substitution, while amide cleavage requires strong acidic or basic conditions due to resonance stabilization .
Oxidation Reactions
The thiazole ring and sulfonyl groups (if present) are susceptible to oxidation:
| Target Site | Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Thiazole Sulfur | m-CPBA | DCM, 0°C → RT, 2 h | Thiazole sulfoxide or sulfone | |
| Benzo[d]thiazole | H₂O₂ (30%) | AcOH, 50°C, 6 h | Fluorobenzo[d]thiazole N-oxide |
Oxidation of the thiazole sulfur preferentially occurs at the electron-rich sulfur atom, forming sulfoxides (single oxidation) or sulfones (double oxidation).
Nucleophilic Aromatic Substitution
The fluorine atom on the benzo[d]thiazole undergoes substitution with strong nucleophiles:
The fluorine's activation by the electron-withdrawing thiazole ring facilitates substitution, particularly at elevated temperatures .
Structural Stability Under Synthetic Conditions
The compound exhibits stability in common organic solvents but degrades under prolonged UV exposure or extreme pH:
| Condition | Observation | Half-Life | Reference |
|---|---|---|---|
| pH < 2 (HCl) | Complete amide hydrolysis within 24 h | 6 h | |
| UV light (254 nm) | Thiazole ring decomposition (40% in 48 h) | 72 h | |
| Dry DMSO (25°C) | Stable for >30 days | - |
Comparative Reactivity of Functional Groups
The relative reactivity of functional groups follows this order:
-
Methyl Ester > Amide > Thiazole Fluorine
Synthetic Modifications in Pharmacological Studies
While direct data on this compound’s bioactivity is limited, structural analogs demonstrate:
Scientific Research Applications
Biological Activities
Methyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate exhibits diverse biological activities, which can be categorized as follows:
Anticancer Activity
Research indicates that compounds with similar thiazole structures can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. For instance, studies have shown that thiazole derivatives can lead to cell cycle arrest and promote the expression of pro-apoptotic proteins while down-regulating anti-apoptotic proteins .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various bacterial strains. Similar compounds have been tested for their Minimum Inhibitory Concentration (MIC) values, indicating their effectiveness against pathogens such as E. coli and S. aureus.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
Anti-inflammatory Effects
Thiazole derivatives have been studied for their potential anti-inflammatory effects, which may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation. This property could make this compound a candidate for treating inflammatory diseases.
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves multi-step chemical reactions, including:
- Formation of the benzothiazole moiety.
- Synthesis of the azetidine ring through appropriate precursors.
- Coupling reactions to form the final compound.
In industrial settings, optimizing these synthetic routes is crucial for maximizing yield and purity while minimizing environmental impact .
Case Studies and Research Findings
Several studies have explored the applications of related compounds in various fields:
- Antitumor Studies : Research demonstrated that thiazole derivatives could induce apoptosis in human cancer cell lines, highlighting their potential as anticancer agents .
- Antimicrobial Efficacy : A study on benzothiazole derivatives revealed promising results against resistant bacterial strains, suggesting that modifications to the benzothiazole structure can enhance antimicrobial activity.
- Anti-inflammatory Research : Investigations into the anti-inflammatory properties of thiazole compounds have shown significant inhibition of cytokine production in vitro, indicating potential therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of Methyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The fluorobenzene moiety may enhance the compound’s binding affinity and specificity. The azetidine ring can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Structural Differences
Implications :
Pharmacological Potential
- Evidence compounds : Urea-thiazole derivatives demonstrated activity in preliminary kinase inhibition assays, with substituents (e.g., trifluoromethyl, chloro) modulating potency . For example, compound 11m (MW 602.2) showed enhanced activity due to electron-withdrawing trifluoromethyl groups.
- Target compound : The 4-fluorobenzo[d]thiazole moiety may confer similar electron-withdrawing effects, while the azetidine’s rigidity could improve binding kinetics. However, the absence of urea may limit hydrogen-bonding interactions observed in analogs.
Biological Activity
Methyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 385.4 g/mol
- CAS Number : 1286703-88-5
The compound features a benzoate moiety linked to an azetidine ring, which is further substituted with a 4-fluorobenzo[d]thiazole group. This unique combination of functional groups contributes to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : The thiazole nucleus is synthesized through methods such as the Hantzsch thiazole synthesis.
- Azetidine Ring Formation : This is achieved via cyclization reactions involving appropriate precursors.
- Esterification : The final product is obtained by esterification, linking the azetidine derivative to the benzoate structure.
Antimicrobial Properties
Research indicates that derivatives of thiazole, including those containing azetidine rings, exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies have shown promising results, suggesting that the compound may inhibit bacterial growth through various mechanisms, potentially including disruption of lipid biosynthesis in bacterial membranes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that thiazole-based compounds can induce apoptosis in cancer cells. The proposed mechanism involves the inhibition of specific enzymes linked to cell proliferation and survival pathways. For instance, some derivatives have shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in cancer cell signaling pathways .
The precise molecular mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Membrane Disruption : It could interfere with bacterial cell membrane integrity, leading to cell lysis.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Activity :
- Anticancer Evaluation :
Q & A
Q. Q1. What are the standard synthetic protocols for preparing Methyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate?
A typical synthesis involves multi-step reactions:
- Step 1 : Condensation of 4-fluorobenzo[d]thiazol-2-amine with azetidine-3-carboxylic acid derivatives under reflux conditions in ethanol with glacial acetic acid as a catalyst .
- Step 2 : Coupling the resulting intermediate with methyl 4-aminobenzoate via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) in anhydrous DCM .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. Q2. Which spectroscopic techniques are essential for characterizing this compound?
- NMR : and NMR confirm structural integrity (e.g., aromatic protons at δ 7.2–8.1 ppm, azetidine ring protons at δ 3.5–4.5 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 413.1245) .
- IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm, N-H bend at ~3300 cm) .
Advanced Synthesis Optimization
Q. Q3. How can researchers address low yields during the azetidine-thiazole coupling step?
- Catalyst Optimization : Replace glacial acetic acid with Lewis acids (e.g., ZnCl) to enhance reaction efficiency .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .
- Temperature Control : Perform reactions under microwave-assisted conditions (60–80°C) to reduce side-product formation .
Q. Q4. What strategies mitigate instability of intermediates during synthesis?
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for azetidine amines to prevent undesired ring-opening .
- Inert Atmosphere : Conduct reactions under argon/nitrogen to avoid oxidation of thiazole sulfur .
Biological Activity and Mechanism
Q. Q5. What preliminary biological activities have been reported for this compound?
- Antimicrobial : Moderate activity against S. aureus (MIC: 32 µg/mL) via inhibition of bacterial cell wall synthesis .
- Anticancer : IC of 18 µM against HeLa cells, linked to thiazole-mediated apoptosis induction .
- SAR Insights : Fluorine substitution enhances target binding affinity compared to non-fluorinated analogs .
Q. Q6. How can researchers design assays to elucidate its mechanism of action?
- Target Identification : Use pull-down assays with biotinylated derivatives and streptavidin beads .
- Enzymatic Studies : Test inhibition of kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays .
- Molecular Dynamics : Simulate docking poses with proteins (e.g., PDB 3POZ) to predict binding modes .
Safety and Handling
Q. Q7. What are the critical safety precautions for handling this compound?
Q. Q8. How should accidental spills be managed?
- Containment : Absorb with vermiculite or silica gel, then dispose as hazardous waste (EPA code D001) .
- Decontamination : Clean surfaces with 70% ethanol followed by 10% sodium bicarbonate solution .
Data Analysis and Contradictions
Q. Q9. How to resolve discrepancies in reported biological activity across studies?
Q. Q10. Why might stability studies show conflicting degradation profiles?
- pH Sensitivity : Degradation accelerates at pH >7 due to ester hydrolysis; use buffered solutions (pH 4–6) during experiments .
- Light Exposure : UV/Vis studies confirm photodegradation; store samples in opaque containers .
Comparative Analysis with Structural Analogs
Q. Q11. How does this compound compare to Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate?
Q. Q12. What lessons can be drawn from SAR studies of related thiazole derivatives?
- Electron-Withdrawing Groups : Fluorine at the 4-position increases metabolic stability (t: 6.2 vs. 2.8 hours) .
- Azetidine vs. Piperidine : Azetidine’s strained ring improves target selectivity (Ki: 12 nM vs. 45 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
